
2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole is an organic compound with the molecular formula C9H8ClN3S This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chloro-6-methylbenzoic acid with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or other functional groups.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, sodium thiolate, or primary amines under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, reduced amines, and various substituted thiadiazoles, depending on the specific reagents and conditions used.
科学研究应用
2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has potential anticancer properties and is being studied for its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
作用机制
The mechanism of action of 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell proliferation.
相似化合物的比较
- 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-methylphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-bromophenyl)-1,3,4-thiadiazole
Comparison: Compared to its analogs, 2-Amino-5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazole exhibits unique properties due to the presence of both the chloro and methyl groups on the phenyl ring. This dual substitution enhances its biological activity and makes it more effective in certain applications, such as antimicrobial and anticancer research. The specific positioning of these groups also influences the compound’s reactivity and interaction with molecular targets.
属性
分子式 |
C9H8ClN3S |
|---|---|
分子量 |
225.70 g/mol |
IUPAC 名称 |
5-(2-chloro-6-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-5-3-2-4-6(10)7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI 键 |
OZHIPZKVJVXDJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)C2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
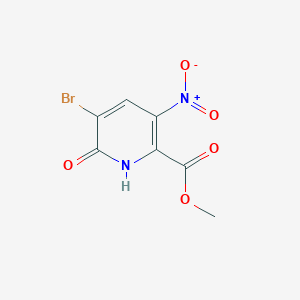
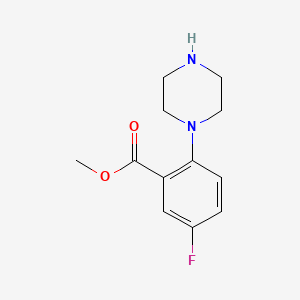
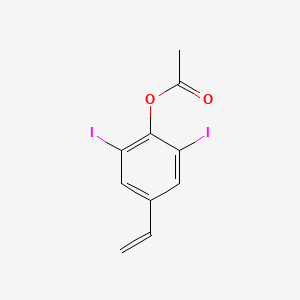
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)


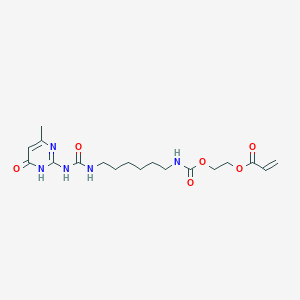
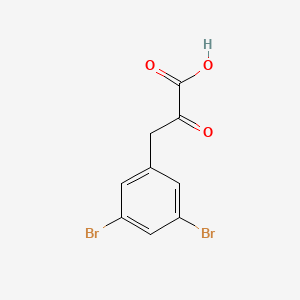


![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)

